(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
Overview
Description
L-DOPA methyl ester (hydrochloride), also known as 3,4-dihydroxyphenylalanine methyl ester hydrochloride, is a derivative of L-DOPA. It is a metabolic precursor of dopamine, capable of crossing the blood-brain barrier. This compound is primarily used in the treatment of Parkinson’s disease and other neurodegenerative disorders due to its ability to increase dopamine concentrations in the brain .
Scientific Research Applications
L-DOPA methyl ester (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various dopamine-related compounds.
Biology: Studied for its role in neurotransmitter synthesis and metabolism.
Medicine: Primarily used in the treatment of Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of bioadhesives and other functional materials.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as l-dopa primarily target dopaminergic neurons .
Mode of Action
It is likely to interact with its targets in a manner similar to other phenylpropanoic acids, which are known to exhibit antioxidant activity .
Biochemical Pathways
It is known that phenylpropanoic acids, such as dihydrocaffeic acid, are metabolites of caffeic acid . This suggests that the compound may be involved in similar metabolic pathways.
Pharmacokinetics
Similar compounds like ethyl (2s)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride have a molecular weight of 26171 , which may influence its bioavailability.
Result of Action
Similar compounds like dihydrocaffeic acid are known to exhibit antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA methyl ester (hydrochloride) typically involves the esterification of L-DOPA. One common method includes dissolving L-DOPA in methanol and passing hydrogen chloride gas through the solution. The reaction is carried out at temperatures ranging from 0 to 45 degrees Celsius for 10 to 72 hours. After the esterification process, the product is filtered, dissolved, neutralized, crystallized, centrifuged, and dried to obtain the final product .
Industrial Production Methods
Industrial production of L-DOPA methyl ester (hydrochloride) often involves multi-step processes to ensure high purity and yield. One method includes using veratone as a raw material, followed by amidation, amide oxidation, and removal of methoxy groups to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
L-DOPA methyl ester (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Catechols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.
L-DOPA ethyl ester: Another ester derivative with similar properties.
Methyldopa: An analog of L-DOPA used as an antihypertensive agent.
Uniqueness
L-DOPA methyl ester (hydrochloride) is unique due to its increased solubility compared to L-DOPA, making it more suitable for certain pharmaceutical formulations. Additionally, its ability to cross the blood-brain barrier efficiently and its rapid absorption make it a valuable compound in the treatment of neurodegenerative disorders .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGNJLMSYIJWII-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045763 | |
Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-65-4 | |
Record name | L-Dopa methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melevodopa hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELEVODOPA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU1A8866V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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